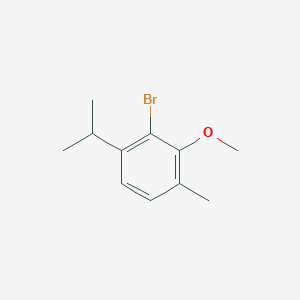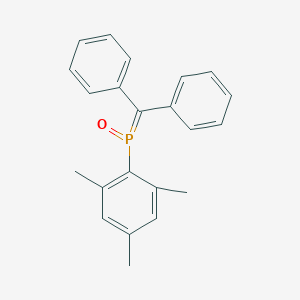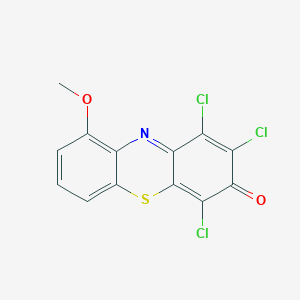
1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Uses molecular oxygen as the oxidant and a blue LED lamp as the irradiation source.
Substitution: Typically involves reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one exerts its effects involves its role as a photocatalyst. Upon irradiation with blue LED light, the compound generates reactive oxygen species (ROS) that facilitate the oxidation of sulfides to sulfoxides . This process is highly efficient and selective, making it valuable for green chemistry applications.
Comparación Con Compuestos Similares
3H-Phenothiazin-3-one: Shares the core phenothiazine structure but lacks the specific substitutions found in 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one.
Modafinil: A pharmaceutically active compound synthesized using similar oxidation reactions.
Sulforaphane: Another compound synthesized using the oxidation capabilities of phenothiazine derivatives.
Uniqueness: this compound is unique due to its specific substitutions, which enhance its photocatalytic properties and broaden its range of applications in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
90040-72-5 |
|---|---|
Fórmula molecular |
C13H6Cl3NO2S |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
1,2,4-trichloro-9-methoxyphenothiazin-3-one |
InChI |
InChI=1S/C13H6Cl3NO2S/c1-19-5-3-2-4-6-10(5)17-11-7(14)8(15)12(18)9(16)13(11)20-6/h2-4H,1H3 |
Clave InChI |
AMGKQEWDBOKKFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC=C1)SC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


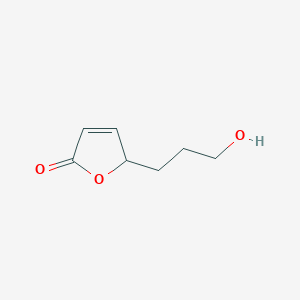
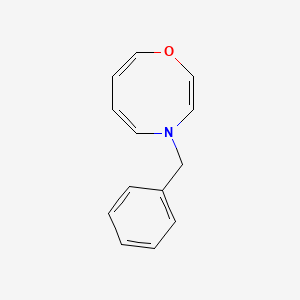
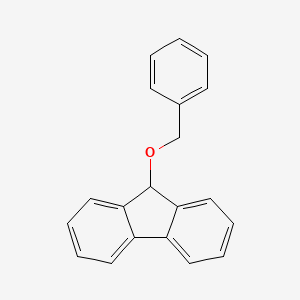
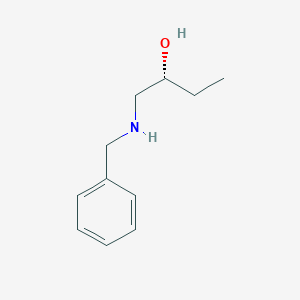
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
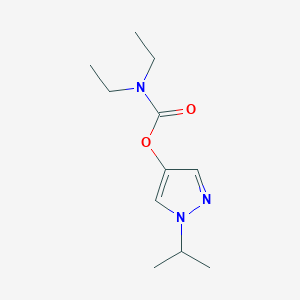
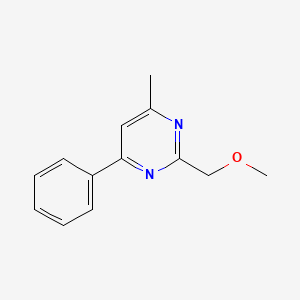
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
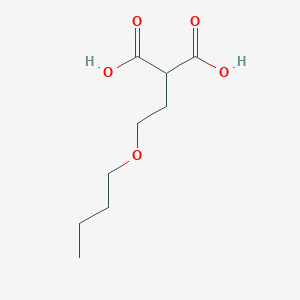
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

